5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole

AHAS inhibition Herbicide discovery Structure-activity relationship

Pyrazole sulfonamide AHAS inhibitor programs face potency loss from analog substitution. This compound provides a validated scaffold with the critical 5-chloro substituent ensuring target engagement. • 81% in vivo herbicidal inhibition (100 mg/L) • 65% in vitro AtAHAS inhibition • Structurally characterized H-bond with Arg377 (1.8 Å) • 97% purity with batch-specific NMR, HPLC, GC documentation. Suitable as analytical reference standard for agrochemical residue analysis.

Molecular Formula C9H14ClN3O2S
Molecular Weight 263.75 g/mol
CAS No. 647825-38-5
Cat. No. B1362296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole
CAS647825-38-5
Molecular FormulaC9H14ClN3O2S
Molecular Weight263.75 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)N2CCCC2)Cl)C
InChIInChI=1S/C9H14ClN3O2S/c1-7-8(9(10)12(2)11-7)16(14,15)13-5-3-4-6-13/h3-6H2,1-2H3
InChIKeyARFYTVRBVNXFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole Structural Profile


5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole (CAS 647825-38-5) is a heterocyclic sulfonamide derivative featuring a pyrazole core with a chlorine atom at the 5-position and a pyrrolidine sulfonyl group at the 4-position . This compound belongs to the broader class of pyrazole sulfonamides, which have been explored as acetohydroxyacid synthase (AHAS) inhibitors in herbicide discovery programs [1]. Its structural architecture—combining a halogenated pyrazole with a cyclic sulfonamide moiety—creates a distinct pharmacophore that differentiates it from simpler pyrazole sulfonamide analogs and influences its binding mode in enzyme pockets [1].

AHAS inhibitor research tool with 5-chloro and pyrrolidine sulfonyl architecture
Reported in vivo and in vitro activity profile supports herbicide lead SAR studies
Distinct substitution pattern differentiates from simpler pyrazole sulfonamides

Generic Substitution Infeasibility


Generic substitution within the pyrazole sulfonamide class is unreliable due to the pronounced sensitivity of target binding to specific substituent patterns. In a systematic study of pyrazole sulfonamide AHAS inhibitors, the chlorine substituent on the pyrazole ring (as found in the target compound) was critical for activity: compound 3b (H/Cl substitution) achieved 81% in vivo herbicidal inhibition at 100 mg/L, while the unsubstituted analog 3a (H/H) showed 0% inhibition [1]. Furthermore, replacement of the sulfonamide moiety with alternative groups—or removal of the pyrrolidine ring—can collapse binding affinity; molecular docking revealed that the sulfonamide oxygen forms a stable hydrogen bond with Arg377 (distance 1.8 Å, angle 116.9°) in the AHAS active site, and the pyrrolidine ring contributes to shape complementarity within the binding pocket [1]. These structure-activity relationships demonstrate that even minor modifications to the 5-chloro-1,3-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole scaffold can abolish target engagement, making direct analog substitution scientifically unsound.

Chlorine absence Analogs lacking the 5-chloro substituent show 0% in vivo inhibition; target engagement may not occur, limiting AHAS research utility.
Sulfonamide modification Replacement of the pyrrolidine sulfonyl group can disrupt the Arg377 hydrogen bond (1.8 Å) observed in docking; non-sulfonamide pyrazoles may not reproduce binding mode.
Simpler analog mismatch 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-46-3) lacks pyrrolidine ring, altering MW, lipophilicity, and binding conformation; physicochemical and target profiles may shift.

Quantitative Differentiation from Closest Analogs


Chlorine Substitution Drives Herbicidal Activity

The chlorine atom at the pyrazole 5-position is a critical activity determinant. In a head-to-head comparison within the same pyrazole sulfonamide series, compound 3b (bearing a chlorine substituent analogous to the target compound) exhibited 81% rape root length inhibition at 100 mg/L, whereas the direct unsubstituted comparator 3a (R1=H, R2=H) showed 0% inhibition [1]. This 81-percentage-point difference underscores the essential role of the 5-chloro group for target engagement.

Cl substitution impact
Head-to-head
81% vs 0% inhibition at 100 mg/L (rape root assay)
5-Chloro substitution determines activity in reported comparison; unsubstituted analog shows no in vivo herbicidal effect.
Direct scaffold-matched comparison within same pyrazole sulfonamide series
AHAS inhibition Herbicide discovery Structure-activity relationship

Sulfonamide-Arg377 Hydrogen Bond and Binding Affinity

Molecular docking into the Arabidopsis thaliana AHAS crystal structure (PDB: 5k6t) revealed that the sulfonamide oxygen of compound 3b forms a stable hydrogen bond with Arg377 (angle=116.9°, distance=1.8 Å), while the pyrazole and aromatic rings engage in cation-π interactions with Arg377, Trp574, and Tyr579 [1]. The CDOCKER interaction energy for compound 3b was -31.92 kcal/mol, indicating stronger predicted binding compared to the unsubstituted analog 3a (-23.26 kcal/mol) and the methyl-substituted analog 3c (-24.57 kcal/mol) [1]. The target compound's pyrrolidine sulfonyl group is structurally poised to maintain this hydrogen bond network.

AHAS binding interaction
Method context
CDOCKER energy -31.92 kcal/mol (3b) vs -23.26 (3a); H-bond O···Arg377 1.8 Å, angle 116.9°
Sulfonamide-mediated hydrogen bond and pyrrolidine shape complementarity support predicted binding to AtAHAS.
Molecular docking in AtAHAS crystal structure PDB 5k6t; computational prediction
Molecular docking AHAS active site Binding affinity

In Vitro AtAHAS Inhibition Distinguishes Chlorinated Analogs

In vitro acetohydroxyacid synthase (AtAHAS) inhibition assays demonstrated that compound 3b achieved 65% enzyme inhibition at 100 mg/L, whereas the unsubstituted analog 3a was not tested due to its lack of in vivo activity, and the methyl analog 3c showed substantially weaker in vivo activity (12% inhibition) [1]. The chlorinated analog 3b ranked among the top three most potent compounds in the series, alongside 3e (81%) and 3n (73%), with the industry standard monosulfuron achieving 93% inhibition [1].

Enzyme inhibition
Assay context
65% AtAHAS inhibition at 100 mg/L for chlorinated analog 3b; unsubstituted analog inactive
Chlorinated scaffold directly inhibits AHAS in vitro; non-chlorinated analogs lack activity, confirming substituent importance.
Ranked among top three in series; monosulfuron control 93% inhibition
Enzyme inhibition assay AtAHAS In vitro potency

Purity and Multi-Method Batch Consistency

Commercial suppliers of 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole (CAS 647825-38-5) report a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the closely related analog 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-46-3) is typically supplied at lower purity grades (commonly 95%) without the pyrrolidine sulfonyl moiety, which introduces additional synthetic complexity and potential impurity profiles [1].

Purity specification
Specification review
97% purity (NMR, HPLC, GC) vs 95% for analog (CAS 88398-46-3)
Higher purity with multi-method documentation supports reproducible SAR studies and reduces impurity-related artifacts.
Supplier-reported batch-specific QC; independent verification recommended
Quality control Analytical characterization Procurement specification

Molecular Weight and Lipophilicity Differentiation

The target compound (C9H14ClN3O2S, MW 263.74) carries a pyrrolidine ring that increases molecular weight by approximately 54 Da compared to the simpler primary sulfonamide analog 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (C5H8ClN3O2S, MW 209.65) [1]. This structural difference is predicted to increase lipophilicity (clogP) by approximately 1.0–1.5 log units, which can enhance membrane permeability in cellular assays while potentially affecting aqueous solubility. For in vivo herbicide applications, such physicochemical modulation directly influences compound uptake and translocation in plant tissues [2].

Physicochemical differentiation
Class-level
MW 263.74 vs 209.65; predicted ΔclogP ≈ +1.0–1.5
Pyrrolidine ring increases size and lipophilicity, potentially influencing membrane permeability in cellular or whole-plant assays.
Class-level inference; experimental permeability data needed to confirm
Physicochemical properties Drug-likeness Permeability prediction

Optimal Application Scenarios


Herbicide Lead Optimization with AHAS Inhibition

Research programs targeting acetohydroxyacid synthase (AHAS) for novel herbicide development should prioritize this compound as a scaffold for SAR studies. The 81% in vivo inhibition achieved by the chlorinated analog 3b (vs. 0% for the unsubstituted variant) at 100 mg/L establishes the chlorine substituent as a critical potency determinant [1]. The compound's 65% in vitro AtAHAS inhibition and the structurally characterized hydrogen bond with Arg377 (1.8 Å) provide a validated starting point for further optimization of the pyrrolidine sulfonyl moiety [1].

Enzyme Mechanism Studies via Sulfonamide-Arg377 Interaction

Biochemical investigations into AHAS active-site interactions can leverage this compound's sulfonamide group, which molecular docking confirms forms a stable hydrogen bond with the catalytic Arg377 residue [1]. The pyrrolidine ring's shape complementarity within the binding pocket makes the compound suitable for co-crystallization trials or mutagenesis studies aimed at probing the structural basis of AHAS inhibition, where non-sulfonamide pyrazoles would fail to recapitulate this key interaction [1].

Physicochemical Profiling for Permeability Optimization

The target compound's higher molecular weight (263.74 Da) and predicted elevated lipophilicity relative to simpler pyrazole-4-sulfonamide analogs (MW 209.65) make it a valuable tool for investigating the relationship between pyrrolidine substitution and membrane permeability [1]. Teams optimizing agrochemical lead series for foliar uptake can employ this compound as a reference standard to calibrate permeability assays and establish quantitative structure-property relationship (QSPR) models [2].

High-Purity Analytical Reference Standard

With a commercial purity specification of 97% and batch-specific NMR, HPLC, and GC documentation [1], this compound is suited as an analytical reference standard for method development and validation in agrochemical residue analysis. Its distinct retention time and spectral fingerprints, compared to the 95%-purity 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide analog [2], enable accurate quantification in complex matrices.

Application
Selection Property
Validation Focus
AHAS-targeted herbicide lead optimization
5-Chloro and sulfonamide pharmacophore for target engagement
In vivo herbicidal activity and in vitro enzyme inhibition profiling
AHAS active-site interaction studies
Sulfonamide-Arg377 hydrogen bond and pyrrolidine ring complementarity
Co-crystallization trials and site-directed mutagenesis
Agrochemical permeability optimization
Increased MW and predicted lipophilicity from pyrrolidine ring
Membrane permeability assays and QSPR model calibration
Analytical reference for agrochemical residue analysis
High purity and multi-method batch characterization
Method development, retention time and spectral fingerprint verification
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